(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(4-CHLOROPHENYL)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-CHLOROPHENYL)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of 4-chlorophenylacetic acid with acetic anhydride to form 4-chlorophenylacetamide.
Imination Reaction: The acetamido intermediate is then reacted with an appropriate amine under imination conditions to form the imino derivative.
Coupling with Fluorophenyl Butanamide: The final step involves coupling the imino derivative with 4-fluorophenyl butanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-CHLOROPHENYL)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-3-{[2-(4-CHLOROPHENYL)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-CHLOROPHENYL)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(3E)-3-{[2-(4-CHLOROPHENYL)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H17ClFN3O2 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-chlorophenyl)acetyl]hydrazinylidene]-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C18H17ClFN3O2/c1-12(10-17(24)21-16-8-6-15(20)7-9-16)22-23-18(25)11-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,21,24)(H,23,25)/b22-12+ |
InChI Key |
CBPRYTRCHPSWHM-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)Cl)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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